molecular formula C21H25ClN2O4S B3015783 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-methoxybenzyl)acetamide CAS No. 941955-65-3

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-methoxybenzyl)acetamide

Cat. No. B3015783
CAS RN: 941955-65-3
M. Wt: 436.95
InChI Key: YOGYPJJBTSDZPB-UHFFFAOYSA-N
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Description

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-methoxybenzyl)acetamide, also known as ML293, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonylpiperidine compounds and has been shown to exhibit a range of biological activities.

Scientific Research Applications

Synthesis and Characterization

  • Research has led to the synthesis and characterization of a new series of N-substituted derivatives, demonstrating a methodological advancement in obtaining compounds with multifunctional moieties. These compounds have been evaluated for their antibacterial and anti-enzymatic potential, offering insights into their structural and functional attributes through spectral analytical techniques (Nafeesa, et al., 2017).

Antibacterial Potential

  • The acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores have been synthesized and evaluated for their antibacterial potentials. These efforts highlight the compound's utility in addressing microbial resistance, with certain derivatives showing significant activity against various bacterial strains, indicating their potential as new antibacterial agents (Iqbal, et al., 2017).

Enzyme Inhibition Activities

  • Synthesized compounds have been evaluated for their inhibition potential against key enzymes, offering a route to explore therapeutic agents for various diseases. The study provides insights into the compounds' efficacy in enzyme inhibition, laying the groundwork for further pharmacological exploration (Virk, et al., 2018).

Advanced Synthetic Applications

  • Research into the acetamide moiety, a common functional group in many pharmaceutical products, has led to the development of new reagents for the synthesis of N-alkylacetamides and related compounds. This work not only expands the toolkit for synthetic chemistry but also opens new avenues for the development of pharmaceutical agents (Sakai, et al., 2022).

Antimicrobial and Pharmacological Evaluations

  • The synthesis and antimicrobial studies of new pyridine derivatives highlight the compound's role in developing new therapeutic agents. These compounds have shown considerable antibacterial activity, underscoring their potential in addressing microbial infections (Patel & Agravat, 2009).

properties

IUPAC Name

2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O4S/c1-28-19-9-5-16(6-10-19)15-23-21(25)14-18-4-2-3-13-24(18)29(26,27)20-11-7-17(22)8-12-20/h5-12,18H,2-4,13-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGYPJJBTSDZPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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